Yvad-cho has a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of approximately 247.28 g/mol. The compound features an acetylated N-terminal group and an aldehyde at the C-terminal end, which are essential for its interaction with caspase-1.
The three-dimensional structure of Yvad-cho can be analyzed using X-ray crystallography or nuclear magnetic resonance techniques to provide insights into its binding conformation and interactions with the target enzyme .
Yvad-cho primarily participates in reversible covalent binding reactions with the active site cysteine residue of caspase-1. The reaction mechanism involves the formation of a thiohemiacetal intermediate when the aldehyde group reacts with the thiol group of cysteine. This interaction inhibits the enzymatic activity of caspase-1, preventing it from cleaving its substrates.
In biochemical assays, Yvad-cho's effectiveness as an inhibitor can be quantified by measuring the decrease in enzymatic activity in response to varying concentrations of the inhibitor .
The mechanism of action for Yvad-cho involves its selective binding to the active site of caspase-1. Upon binding, it obstructs the enzyme's ability to process its natural substrates, such as pro-interleukin-1 beta. This inhibition can lead to decreased production of inflammatory cytokines and modulation of immune responses.
The binding affinity and kinetics can be characterized using various assays, including fluorometric assays that measure changes in fluorescence corresponding to substrate cleavage .
Yvad-cho exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise concentrations are necessary for effective inhibition .
Yvad-cho is widely utilized in scientific research, particularly in studies focusing on inflammation and apoptosis. Its applications include:
Caspase-1 (Interleukin-1β Converting Enzyme, ICE) is a cysteine protease that plays a critical role in innate immunity by activating pro-inflammatory cytokines. This enzyme catalyzes the proteolytic maturation of interleukin-1β (IL-1β) and interleukin-18 (IL-18) through cleavage at specific aspartate residues. Caspase-1 is constitutively expressed in immune cells—including T cells, macrophages, and neutrophils—and assembles into multiprotein complexes (inflammasomes) in response to pathogenic or danger signals. Dysregulated caspase-1 activity contributes to the pathogenesis of autoimmune disorders, ischemic injuries, neurodegenerative diseases (e.g., Huntington’s disease, amyotrophic lateral sclerosis), rheumatoid arthritis, and sepsis. Consequently, targeted inhibition of caspase-1 presents a strategic approach to suppress uncontrolled inflammation while preserving other caspase-mediated physiological processes [1] [5].
Peptide aldehyde inhibitors represent a class of compounds engineered to exploit the substrate specificity of caspases. These inhibitors incorporate a C-terminal aldehyde group (-CHO) that forms a reversible, covalent hemiacetal adduct with the catalytic cysteine residue in the caspase active site. The electrophilic aldehyde moiety functions as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This mechanism allows competitive inhibition with high potency while maintaining reversibility, reducing risks of off-target effects compared to irreversible inhibitors. The design of caspase-1-specific inhibitors requires incorporation of tetrapeptide sequences corresponding to the enzyme’s preferred cleavage motifs. Structural analyses confirm that caspase-1 exhibits optimal catalytic efficiency for substrates containing the amino acid sequence Tyrosine-Valine-Alanine-Aspartate (YVAD), making this motif an ideal template for inhibitor development [2] [4] [6].
Early caspase inhibitors were peptidic scaffolds modified with electrophilic warheads. The clinical candidates Pralnacasan (VX-740) and VX-765 demonstrated proof-of-concept for caspase-1 inhibition but exhibited limitations in selectivity and pharmacokinetics. VX-765, an optimized prodrug, showed a dissociation constant (Ki) of 1 nM against caspase-1 but retained cross-reactivity with related caspases. This spurred development of tetrapeptide aldehydes with enhanced specificity. Ac-YVAD-CHO emerged from systematic structure-activity relationship studies that identified the YVAD sequence as the optimal recognition motif for caspase-1. Biochemical characterization confirmed its superior selectivity profile, achieving nanomolar inhibition (Ki = 1 nM) of caspase-1 while exhibiting negligible activity against caspases-3, -6, -7, and -8 at micromolar concentrations. This historical evolution established Ac-YVAD-CHO as a benchmark tool compound for investigating caspase-1 biology [1] [4] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2